3,5-Dichlorobenzyl alcohol
Overview
Description
3,5-Dichlorobenzyl alcohol, also known as (3,5-dichlorophenyl)methanol, is an organic compound with the chemical formula C₇H₆Cl₂O. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzene ring. This compound is commonly used as an antiseptic and disinfectant due to its effective antimicrobial properties .
Mechanism of Action
Target of Action
3,5-Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products . The primary targets of this compound are the bacteria and viruses that cause infections in the mouth and throat .
Mode of Action
The local anesthetic action of this compound is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
It is suggested that the compound’s antiseptic action involves denaturation of external proteins and rearrangement of the tertiary structure proteins .
Pharmacokinetics
This compound is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose . In preclinical trials, dermal administration of this compound results in renal elimination of 90% of the administered dose . After metabolism, this compound is excreted in the urine .
Result of Action
In vitro studies with the combination of this compound and amylmetacresol have shown a virucidal effect against a number of viruses associated with the common cold, which is observed by a reduction in the viral load . In clinical trials, administration of this compound lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound’s efficacy can be reduced if it is inhaled as dust, fume, gas, mist, vapours, or spray . Therefore, it is recommended to avoid such conditions during its use .
Biochemical Analysis
Cellular Effects
3,5-Dichlorobenzyl alcohol has been shown to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections . It influences cell function by denaturing proteins and rearranging their tertiary structures .
Molecular Mechanism
The local anesthetic action of this compound is thought to be due to a reduced sodium channel blockade . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a broad-spectrum antiseptic property .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichlorobenzyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 3,5-dichlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the chlorination of benzyl alcohol. This process involves the reaction of benzyl alcohol with chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl₃), to yield the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dichlorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 3,5-dichlorotoluene using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium or chromium trioxide (CrO₃) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in ethanol.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of a catalyst
Major Products Formed
Oxidation: 3,5-Dichlorobenzaldehyde
Reduction: 3,5-Dichlorotoluene
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Dichlorobenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of disinfectants on microbial growth and biofilm formation.
Medicine: It is an active ingredient in throat lozenges and mouthwashes due to its antiseptic properties, providing relief from sore throat and mouth infections.
Industry: It is used in the preservation of cosmetics and personal care products to prevent microbial contamination .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Another dichlorinated benzyl alcohol with similar antiseptic properties.
3,5-Dichlorobenzaldehyde: An oxidized form of 3,5-dichlorobenzyl alcohol used in organic synthesis.
3,5-Dichlorotoluene: A reduced form of this compound used as an intermediate in chemical synthesis
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its dual chlorine substitution enhances its antimicrobial efficacy compared to other benzyl alcohol derivatives .
Properties
IUPAC Name |
(3,5-dichlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNNLLQKDRCKCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208959 | |
Record name | 3,5-Dichlorobenzylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60211-57-6 | |
Record name | 3,5-Dichlorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60211-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorobenzylic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060211576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorobenzylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichlorobenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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